molecular formula C14H12S2 B094244 Mesulfen CAS No. 135-58-0

Mesulfen

Cat. No.: B094244
CAS No.: 135-58-0
M. Wt: 244.4 g/mol
InChI Key: AHXDSVSZEZHDLV-UHFFFAOYSA-N
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Description

Mesulfen, also known as 2,7-dimethylthianthrene, is a synthetic organic compound derived from thianthrene, a heterocyclic aromatic hydrocarbon. It has been historically used as an anti-acne preparation and a scabicide. The compound is characterized by its unique structure, which includes a central six-membered ring with two sulfur atoms substituted with methyl groups at the 2 and 7 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesulfen can be synthesized through the methylation of thianthrene. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar methylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Mesulfen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thianthrene derivatives with reduced sulfur functionalities. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mesulfen has been explored for various scientific research applications, including:

Comparison with Similar Compounds

    Thianthrene: The parent compound of mesulfen, characterized by a similar tricyclic ring system with sulfur atoms.

    Sulfur-containing compounds: Other compounds with sulfur functionalities, such as sulfoxides and sulfones.

Uniqueness of this compound: this compound’s uniqueness lies in its specific substitution pattern, with methyl groups at the 2 and 7 positions of the thianthrene ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity, which may contribute to its biological activities .

Properties

IUPAC Name

2,7-dimethylthianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDSVSZEZHDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057962
Record name Mesulfen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-58-0
Record name Mesulfen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mesulfen [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13356
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Record name Mesulfen
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Record name Mesulfen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.730
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Record name MESULFEN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Mesulfen (2,7-Dimethylthianthrene) primarily known for?

A1: this compound (2,7-Dimethylthianthrene) is a chemical compound primarily recognized for its historical use as a topical scabicide and antimycotic agent. [, ] It was a common ingredient in over-the-counter treatments for scabies and fungal infections.

Q2: Are there any known cases of allergic reactions to this compound?

A2: Yes, there have been reported cases of allergic contact dermatitis associated with the use of this compound. [] A study documented 73 patients with widespread eczematous dermatitis following scabies treatment, with the majority having used this compound-containing products. Patch testing confirmed this compound allergy in 4 of these patients.

Q3: What is the chemical structure of this compound?

A3: this compound, also known as 2,7-Dimethylthianthrene, is an organic sulfur compound. While the provided abstracts don't explicitly detail its spectroscopic data, they do mention its empirical formula as C14H12S2. [] Further research in chemical databases would be needed to obtain comprehensive spectroscopic information.

Q4: Has the crystal structure of this compound been determined?

A4: While one of the provided papers mentions the "crystal structure of 2,7-dimethylthianthrene" in its title [], the abstract lacks details. To access the full crystallographic data, one would need to consult the complete publication.

Q5: Are there any known safety concerns regarding the use of this compound?

A6: Besides its potential for allergic reactions, this compound has also been identified as a skin irritant. [] It is essential to use this compound-containing products with caution and consult a healthcare professional if irritation or other adverse effects occur.

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